molecular formula C11H15NO B12118361 1-(3-Methylphenyl)pyrrolidin-3-ol CAS No. 5422-64-0

1-(3-Methylphenyl)pyrrolidin-3-ol

Katalognummer: B12118361
CAS-Nummer: 5422-64-0
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: RIHJZDZOBOLHMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methylphenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 3-methylphenyl group and a hydroxyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)pyrrolidin-3-ol can be synthesized through various methods. One common approach involves the ring-closing reaction of a precursor compound followed by reduction. For instance, a reaction between malic acid and methylamine can yield an intermediate compound, which is then reduced to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to improve yield and purity. This may include controlling the temperature, reaction time, and the use of specific solvents and catalysts to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methylphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(3-Methylphenyl)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(3-Methylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of certain proteins or enzymes. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3-Methylphenyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the hydroxyl group enhances its potential for diverse applications in medicinal chemistry and other fields .

Eigenschaften

CAS-Nummer

5422-64-0

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

1-(3-methylphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-12/h2-4,7,11,13H,5-6,8H2,1H3

InChI-Schlüssel

RIHJZDZOBOLHMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2CCC(C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.